Methyl 4-(bromomethyl)-4-fluorocyclohexane-1-carboxylate
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Overview
Description
Methyl 4-(bromomethyl)-4-fluorocyclohexane-1-carboxylate is an organic compound that features a cyclohexane ring substituted with bromomethyl and fluorine groups, as well as a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(bromomethyl)-4-fluorocyclohexane-1-carboxylate typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or cyclohexene.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(bromomethyl)-4-fluorocyclohexane-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine or fluorine atoms or to reduce the ester group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of new compounds with different functional groups replacing the bromomethyl group.
Oxidation: Introduction of hydroxyl, carbonyl, or carboxyl groups.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
Methyl 4-(bromomethyl)-4-fluorocyclohexane-1-carboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structural features.
Biological Studies: Employed in studies to understand the effects of fluorinated and brominated compounds on biological systems.
Industrial Applications: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(bromomethyl)-4-fluorocyclohexane-1-carboxylate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In biological systems, the fluorine atom may interact with enzymes or receptors, altering their activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(chloromethyl)-4-fluorocyclohexane-1-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Methyl 4-(bromomethyl)-4-chlorocyclohexane-1-carboxylate: Similar structure but with a chlorine atom instead of fluorine.
Methyl 4-(bromomethyl)-cyclohexane-1-carboxylate: Lacks the fluorine atom.
Uniqueness
Methyl 4-(bromomethyl)-4-fluorocyclohexane-1-carboxylate is unique due to the presence of both bromine and fluorine atoms on the cyclohexane ring, which imparts distinct reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
methyl 4-(bromomethyl)-4-fluorocyclohexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BrFO2/c1-13-8(12)7-2-4-9(11,6-10)5-3-7/h7H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLVFHIUAZVWNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)(CBr)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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